1-Methyl-1,2,3,4-tetrahydropyridine
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Overview
Description
1-Methyl-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C6H11N It is a derivative of tetrahydropyridine, characterized by the presence of a methyl group at the nitrogen atom
Preparation Methods
1-Methyl-1,2,3,4-tetrahydropyridine can be synthesized through several methods. One common synthetic route involves the treatment of N-methylpyridinium salts with borohydride reagents . Another method includes the use of a modified Ireland-Claisen rearrangement, which leads to the formation of tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can lead to the formation of fully saturated piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The compound’s interaction with receptors can modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
1-Methyl-1,2,
Properties
CAS No. |
57005-69-3 |
---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C6H11N/c1-7-5-3-2-4-6-7/h3,5H,2,4,6H2,1H3 |
InChI Key |
UKPBWLDHWHLVFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC=C1 |
Origin of Product |
United States |
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